3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H15NO5S and a molecular weight of 333.36 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a sulfamoyl group attached to a phenyl ring, connected by a prop-2-enoic acid moiety . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 4-methoxyaniline with sulfonyl chloride to form the corresponding sulfonamide . This intermediate is then subjected to a Heck reaction with a suitable aryl halide to introduce the prop-2-enoic acid moiety . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The methoxyphenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(E)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-14-7-5-13(6-8-14)17-23(20,21)15-9-2-12(3-10-15)4-11-16(18)19/h2-11,17H,1H3,(H,18,19)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLWQHLUTYJMQ-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.